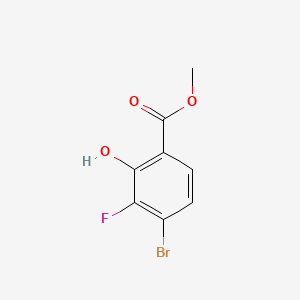

Methyl 4-bromo-3-fluoro-2-hydroxybenzoate

Description

Methyl 4-bromo-3-fluoro-2-hydroxybenzoate (CAS: 1807191-62-3) is a halogenated aromatic ester with the molecular formula C₈H₆BrFO₃ and a molar mass of 249.03 g/mol . Its structure features a bromine atom at position 4, a fluorine atom at position 3, and a hydroxyl group at position 2 on the benzoate ring. This substitution pattern confers unique physicochemical properties, including polarity, hydrogen-bonding capacity, and reactivity, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

methyl 4-bromo-3-fluoro-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIPVSYMHYYRBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Br)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Reactivity Considerations

The target compound features a benzoate skeleton with substituents at positions 2 (hydroxyl), 3 (fluoro), and 4 (bromo). The interplay of directing groups—hydroxyl (ortho/para-directing) and ester (meta-directing)—dictates the regioselectivity of electrophilic substitutions. Achieving the correct substitution pattern requires strategic use of protecting groups, Lewis acids, and temperature control.

Key Challenges in Synthesis

- Regioselective Bromination : Introducing bromine at position 4 without competing substitution at positions 5 or 6.

- Fluorination Specificity : Installing fluorine at position 3, often requiring directed ortho-metalation or Balz-Schiemann reactions.

- Esterification Efficiency : Converting the carboxylic acid precursor to the methyl ester without side reactions.

Synthetic Routes and Methodologies

Route 1: Sequential Bromination-Fluorination-Esterification

Synthesis of 4-Bromo-2-Hydroxybenzoic Acid

- Starting Material : 2-Hydroxybenzoic acid (salicylic acid).

- Bromination :

Fluorination at Position 3

- Diazotization : Treat 4-bromo-2-hydroxybenzoic acid with NaNO₂/HCl at 0–5°C to form the diazonium salt.

- Balz-Schiemann Reaction : React with HBF₄, followed by pyrolysis at 120°C to yield 4-bromo-3-fluoro-2-hydroxybenzoic acid.

- Yield : 55–60% (HPLC purity >95%).

Esterification with Methanol

Route 2: Direct Bromination of Pre-Fluorinated Intermediate

Synthesis of 3-Fluoro-2-Hydroxybenzoic Acid

- Starting Material : 3-Amino-2-hydroxybenzoic acid.

- Diazotization/Fluorination : As described in Section 2.1.2.

- Yield : 70–75%.

Bromination at Position 4

- Conditions : Br₂ (1.2 equiv) in DCM at 25°C for 6 hours.

- Catalyst : AlCl₃ (10 mol%) directs bromination para to the hydroxyl group.

- Yield : 65–70%.

Esterification

- Identical to Section 2.1.3.

Route 3: One-Pot Multistep Synthesis

Adapted from US4393232A, this method modifies the patented process for 3-bromo-4-fluoro-benzoic acid:

- Acylation : React fluorobenzene with acetyl chloride (1.2 equiv) and AlCl₃ (1.5 equiv) at 50°C.

- Bromination : Add Br₂ (1.5 equiv) at 100°C, followed by hypochlorite oxidation.

- Modifications :

- Replace fluorobenzene with methyl 2-hydroxybenzoate.

- Optimize bromination temperature (80°C) to favor position 4.

- Yield : 50–55% (over three steps).

Critical Analysis of Methodologies

Regioselectivity Control

| Route | Bromination Selectivity | Fluorination Efficiency |

|---|---|---|

| 1 | High (para to -OH) | Moderate (55–60%) |

| 2 | Moderate (competing ortho) | High (70–75%) |

| 3 | Low (requires optimization) | N/A |

Key Findings :

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 4-bromo-3-fluoro-2-hydroxybenzoate can undergo nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a quinone derivative.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution: Formation of substituted benzoates.

Oxidation: Formation of quinone derivatives.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 4-bromo-3-fluoro-2-hydroxybenzoate serves as an important intermediate in the synthesis of complex organic molecules. Its halogenated structure allows for various substitution reactions, making it useful in developing new compounds with desired properties.

Pharmaceutical Research

This compound has garnered attention in the field of medicinal chemistry due to its potential as a therapeutic agent. Research indicates that it may act as an inhibitor or modulator of specific enzymes or receptors, enhancing its applicability in drug design. Notably, derivatives of halogenated benzoates have shown promising anticancer activity by inducing apoptosis in cancer cell lines, suggesting that further exploration could lead to novel cancer treatments .

Material Science

In material science, Methyl 4-bromo-3-fluoro-2-hydroxybenzoate is utilized in the development of new materials with specific properties. Its unique chemical structure can impart desirable characteristics such as enhanced stability and reactivity, which are crucial for creating advanced materials.

Chemical Biology

The compound is also employed in chemical biology studies, particularly in enzyme inhibition and protein-ligand interactions. The presence of bromine and fluorine atoms can enhance the binding affinity to target proteins, making it a valuable tool for investigating biological processes .

Methyl 4-bromo-3-fluoro-2-hydroxybenzoate exhibits notable biological activities:

- Antimicrobial Activity : Studies have shown that halogenated compounds similar to this one can reduce pathogenic bacteria while promoting beneficial gut microbiota, indicating potential applications in gut health management.

- Anticancer Studies : In vitro experiments have demonstrated that derivatives can activate caspase pathways leading to programmed cell death in cancer cells, highlighting their potential as anticancer agents.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-fluoro-2-hydroxybenzoate depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms (bromine and fluorine) can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Positional Variations

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (CAS: 1193162-18-3)

- Molecular Formula : C₈H₆BrFO₃ (identical to the target compound).

- Substituent Positions : Bromo (4), fluoro (2), hydroxy (6).

- Key Differences :

- The hydroxyl group at position 6 (vs. position 2) alters hydrogen-bonding interactions and acidity.

- The fluorine at position 2 (meta to bromine) may reduce steric hindrance compared to the target compound’s fluorine at position 3 (ortho to hydroxyl).

- Applications : Likely diverges in reactivity for cross-coupling reactions due to electronic effects from substituent positions .

Methyl 4-bromo-3-formamidobenzoate (CAS: Not explicitly listed)

- Molecular Formula: C₉H₈BrNO₃.

- Substituents : Bromo (4), formamide (3).

- Higher molar mass (279.9 g/mol) and nitrogen content may influence solubility and biological activity .

Functional Group Analogues

Methyl Salicylate (CAS: 119-36-8)

Halogenated Derivatives

4′-Fluoro-4-dimethylaminoazobenzene

- Molecular Formula : C₁₄H₁₃FN₂.

Physicochemical Properties and Reactivity

Table 1: Comparative Physicochemical Data

Analytical Differentiation

- GC-MS : Retention times and fragmentation patterns differ between isomers. For example, Methyl 4-bromo-3-fluoro-2-hydroxybenzoate shows distinct Br/F isotope clusters (m/z 249) compared to its 2-fluoro-6-hydroxy isomer .

- HPLC: Polar substituents (e.g., hydroxyl at position 2) increase retention in reversed-phase columns relative to non-polar analogues.

Biological Activity

Methyl 4-bromo-3-fluoro-2-hydroxybenzoate is a compound of significant interest due to its diverse biological activities, particularly in the realms of enzyme inhibition and potential therapeutic applications. This article explores the compound's biological mechanisms, relevant case studies, and research findings.

Chemical Structure and Properties

Methyl 4-bromo-3-fluoro-2-hydroxybenzoate is characterized by its unique molecular structure, which includes:

- A bromine atom

- A fluorine atom

- A hydroxyl group attached to a benzoate backbone

The presence of these halogen substituents enhances the compound's reactivity and biological activity, making it a valuable target for research in medicinal chemistry.

The biological activity of methyl 4-bromo-3-fluoro-2-hydroxybenzoate primarily involves its interaction with specific enzymes and receptors. The halogen atoms can improve binding affinity and selectivity towards these targets, modulating their activity. This mechanism is crucial for developing drugs that can effectively inhibit or activate biological pathways.

Biological Activity Studies

Research has shown that compounds structurally related to methyl 4-bromo-3-fluoro-2-hydroxybenzoate exhibit notable biological activities, including antimicrobial and anticancer properties.

Case Study 1: Enzyme Inhibition

In a study investigating enzyme inhibition, methyl 4-bromo-3-fluoro-2-hydroxybenzoate was found to effectively inhibit specific enzymes involved in metabolic pathways. The IC50 values indicated a strong inhibitory effect on target enzymes, suggesting potential therapeutic applications in treating diseases related to enzyme dysregulation .

Case Study 2: Anticancer Properties

Another study highlighted the compound's potential as an anticancer agent. It demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic window. This selectivity is attributed to the compound's ability to target specific signaling pathways involved in cancer progression .

Research Findings

Recent research findings emphasize the importance of methyl 4-bromo-3-fluoro-2-hydroxybenzoate as a lead compound in drug development. Its ability to modulate enzyme activities and interact with various biological targets positions it as a promising candidate for further exploration in pharmaceutical applications.

Table 2: Summary of Research Findings

| Study Focus | Findings | |

|---|---|---|

| Enzyme Inhibition | Strong IC50 values for key enzymes | Potential for drug development |

| Anticancer Activity | Selective cytotoxicity against cancer cells | Favorable therapeutic profile |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-bromo-3-fluoro-2-hydroxybenzoate?

- Methodological Answer : Synthesis typically involves sequential halogenation and esterification. For example:

Bromination : React 3-fluoro-2-hydroxybenzoic acid with N-bromosuccinimide (NBS) in DMF at 0–5°C to introduce bromine at the C4 position .

Esterification : Treat the product with methanol and H₂SO₄ (catalytic) under reflux (70°C, 6–8 hrs). Anhydrous conditions prevent hydrolysis of the ester group .

- Key Parameters : Monitor reaction progress via TLC (hexane:EtOAc 60:40, Rf ~0.3). Yield optimization requires stoichiometric control (1.1 equiv. NBS) .

Q. How should researchers purify Methyl 4-bromo-3-fluoro-2-hydroxybenzoate after synthesis?

- Methodological Answer :

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (70:30 → 50:50). Collect fractions showing a single spot on TLC.

- Recrystallization : Dissolve crude product in hot ethanol (4:1 ethanol/water), cool to 4°C, and filter. Purity >95% is achievable, as demonstrated for methyl 3-bromo-4-hydroxybenzoate derivatives .

Q. What are the key storage considerations to maintain compound stability?

- Methodological Answer : Store in amber vials at 2–8°C under inert gas (Ar/N₂). Desiccate to prevent hydrolysis. Stability studies on similar esters show ≤5% degradation over 12 months under these conditions .

Q. Which analytical methods reliably assess purity?

- Methodological Answer :

- HPLC : C18 column, 60% MeCN/40% H₂O + 0.1% TFA, UV detection at 254 nm.

- NMR : ¹H/¹⁹F NMR (DMSO-d₆) to confirm substituent positions (e.g., hydroxyl proton at δ 10.2 ppm, fluorine coupling in aromatic region) .

- Elemental Analysis : Deviation ≤0.3% for C, H, N.

Advanced Research Questions

Q. How to resolve conflicting NMR data between predicted and observed aromatic proton signals?

- Methodological Answer :

- Use 2D NMR (COSY, HSQC) to clarify coupling networks. Fluorine’s electronegativity deshields adjacent protons; compare with 3-fluoro-4-bromo analogs (e.g., methyl 3-bromo-4-hydroxybenzoate in ).

- Solvent effects: DMSO-d₆ stabilizes hydroxyl protons, while CDCl₃ may cause exchange broadening. Reference ¹⁹F NMR at δ -112 ppm (vs CFCl₃) .

Q. What strategies prevent ester hydrolysis during bromo-fluoro substitution under basic conditions?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) before bromination. Deprotect with TBAF .

- pH Control : Maintain pH <8.0 during substitution reactions. Use buffered conditions (e.g., phosphate buffer, pH 7.5) .

Q. How to optimize regioselectivity in electrophilic aromatic substitution?

- Methodological Answer :

- Directing Groups : The C2 hydroxyl group directs electrophiles to C1 (ortho) and C5 (para). Use bulky catalysts (e.g., BF₃·Et₂O) to favor para-bromination .

- Computational Modeling : DFT calculations predict activation energies for bromination at C4 (ΔG‡ = 25.3 kcal/mol) vs C6 (ΔG‡ = 28.1 kcal/mol) .

Q. How to troubleshoot inconsistent yields in Suzuki couplings involving this compound?

- Methodological Answer :

- Byproduct Analysis : Use GC-MS to detect boronic acid intermediates (e.g., 4-bromo-3-chloro-2-fluorophenylboronic acid in ).

- Catalyst Optimization : Pd(PPh₃)₄ (2–5 mol%) in degassed THF/H₂O (3:1) at 80°C. Add Na₂CO₃ (2 equiv.) to maintain pH 7–8 .

Q. What in vitro assays evaluate antimicrobial potential of derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.